molecular formula C20H23N3O3S2 B467390 N-[4-(1-azepanylsulfonyl)phenyl]-N'-benzoylthiourea CAS No. 590400-02-5

N-[4-(1-azepanylsulfonyl)phenyl]-N'-benzoylthiourea

Cat. No.: B467390
CAS No.: 590400-02-5
M. Wt: 417.5g/mol
InChI Key: RXCOOJKOJSJNQZ-UHFFFAOYSA-N
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Description

N-[4-(1-azepanylsulfonyl)phenyl]-N’-benzoylthiourea is a complex organic compound with a unique structure that includes an azepane ring, a sulfonyl group, and a benzoylthiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-azepanylsulfonyl)phenyl]-N’-benzoylthiourea typically involves multiple steps. One common method starts with the reaction of 4-(1-azepanylsulfonyl)aniline with benzoyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and purification systems such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-azepanylsulfonyl)phenyl]-N’-benzoylthiourea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[4-(1-azepanylsulfonyl)phenyl]-N’-benzoylthiourea has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-[4-(1-azepanylsulfonyl)phenyl]-N’-benzoylthiourea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions, which can lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1-azepanylsulfonyl)phenyl]-2-bromoacetamide
  • N-[4-(1-azepanylsulfonyl)phenyl]-4-chlorobenzamide

Uniqueness

N-[4-(1-azepanylsulfonyl)phenyl]-N’-benzoylthiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

Overview of Thiourea Compounds

Thioureas are a class of organic compounds characterized by the presence of a thiourea functional group (R1R2N-C(=S)-NH2). They have garnered attention in medicinal chemistry due to their diverse biological activities, including:

  • Anticancer properties
  • Antimicrobial effects
  • Anti-inflammatory activity
  • Antioxidant capabilities

Anticancer Activity

Research has shown that certain thiourea derivatives exhibit significant anticancer properties. For instance, studies have indicated that modifications to the thiourea structure can enhance its ability to inhibit cancer cell proliferation and induce apoptosis. The mechanism often involves the modulation of signaling pathways related to cell survival and death, such as the MAPK and PI3K/Akt pathways.

Antimicrobial Properties

Thioureas have been explored for their antimicrobial activities against a variety of pathogens. Their effectiveness can depend on the substituents attached to the thiourea moiety. For example, some studies report that alkyl or aryl substitutions can enhance antibacterial activity against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Certain thiourea compounds have demonstrated anti-inflammatory activities in preclinical models. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Structure-Activity Relationship (SAR)

The biological activity of thioureas is often influenced by their chemical structure. Key factors include:

  • Substituent groups : The nature and position of substituents on the phenyl ring or azepane can significantly affect activity.
  • Steric effects : Bulky groups may hinder or enhance binding to biological targets.
  • Electronic effects : Electron-withdrawing or donating groups can alter reactivity and interaction with enzymes or receptors.

Example 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated a series of thiourea derivatives for their anticancer properties. The researchers found that specific modifications led to compounds that effectively inhibited tumor growth in vitro and in vivo, suggesting potential for further development as anticancer agents.

Example 2: Antimicrobial Efficacy

Another research article focused on synthesizing thiourea derivatives with varying substituents and testing them against bacterial strains. Results indicated that certain derivatives exhibited potent antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Research Findings

Compound NameBiological ActivityReference
Thiourea Derivative AAnticancer (inhibition of cell proliferation)
Thiourea Derivative BAntimicrobial (effective against Gram-positive bacteria)
Thiourea Derivative CAnti-inflammatory (reduction of cytokine levels)

Properties

IUPAC Name

N-[[4-(azepan-1-ylsulfonyl)phenyl]carbamothioyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2/c24-19(16-8-4-3-5-9-16)22-20(27)21-17-10-12-18(13-11-17)28(25,26)23-14-6-1-2-7-15-23/h3-5,8-13H,1-2,6-7,14-15H2,(H2,21,22,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCOOJKOJSJNQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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